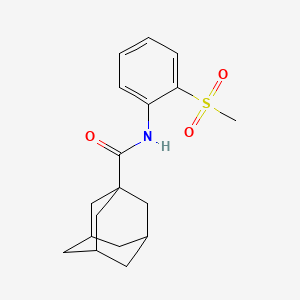

N-(2-methanesulfonylphenyl)adamantane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methanesulfonylphenyl)adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties, which include a rigid, cage-like framework that imparts significant stability and resistance to metabolic degradation

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methanesulfonylphenyl)adamantane-1-carboxamide typically involves the functionalization of adamantane derivatives. One common method includes the reaction of adamantane-1-carboxylic acid with 2-methanesulfonylphenylamine under appropriate conditions to form the desired carboxamide. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions: N-(2-methanesulfonylphenyl)adamantane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemistry

N-(2-methanesulfonylphenyl)adamantane-1-carboxamide serves as a building block for the synthesis of more complex molecules. It is utilized in studying reaction mechanisms due to its well-defined chemical behavior.

Key Reactions:

- Oxidation : Can introduce functional groups using reagents like potassium permanganate.

- Reduction : Alters oxidation states with agents such as lithium aluminum hydride.

- Substitution : Undergoes nucleophilic substitution, allowing for the introduction of various nucleophiles.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Sulfoxides, sulfones |

| Reduction | LiAlH4, NaBH4 | Amines, alcohols |

| Substitution | Amines, thiols, alkoxides | Modified derivatives |

Biology

The compound has been investigated for its antiviral properties, particularly against viruses like Ebola. It inhibits viral entry and replication by interfering with glycoprotein-mediated processes.

Mechanism of Action:

- Binds to viral glycoproteins, preventing fusion with host cell membranes.

- Exhibits potential anticancer properties by disrupting signaling pathways related to cell proliferation.

Medicine

Research is ongoing into the therapeutic applications of this compound in oncology. It has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study Example:

In studies involving colorectal cancer cells (e.g., SW620), the compound significantly reduced cellular proliferation and induced apoptosis by arresting cells in the G0/G1 phase of the cell cycle.

This compound exhibits notable biological effects through modulation of specific cellular pathways:

- CCR5 Modulation : The compound acts on the CCR5 receptor, crucial for cell signaling and migration. Its ability to inhibit CCR5 expression suggests potential use in preventing metastasis in cancer patients.

- Inhibition of Metastasis : In vitro studies have demonstrated decreased cellular migration following treatment with this compound.

Mecanismo De Acción

The mechanism of action of N-(2-methanesulfonylphenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. In the context of antiviral activity, the compound is known to inhibit the glycoprotein-mediated entry of viruses into host cells. This inhibition is achieved by binding to the viral glycoprotein, thereby preventing the fusion of the viral envelope with the host cell membrane. In anticancer research, the compound may exert its effects by disrupting key signaling pathways involved in cell growth and survival.

Comparación Con Compuestos Similares

N-(2-methanesulfonylphenyl)adamantane-1-carboxamide can be compared with other adamantane derivatives such as:

Amantadine: Known for its antiviral activity against influenza A virus.

Rimantadine: Another antiviral agent with a similar mechanism of action to amantadine.

Memantine: Used in the treatment of Alzheimer’s disease due to its ability to modulate NMDA receptors.

Uniqueness: What sets this compound apart is its methanesulfonylphenyl group, which imparts unique chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a versatile candidate for various applications in research and industry.

Actividad Biológica

N-(2-methanesulfonylphenyl)adamantane-1-carboxamide is a compound that has garnered attention in recent years due to its potential therapeutic applications, particularly in cancer treatment and other diseases influenced by chemokine interactions. This article delves into the biological activity of this compound, summarizing key findings from various studies, including cellular assays, mechanisms of action, and pharmacological implications.

Chemical Structure and Properties

The compound is characterized by its adamantane core, which is known for its unique three-dimensional structure that can influence biological interactions. Its chemical formula is C16H19NO3S, and it features a methanesulfonyl group that enhances its solubility and bioactivity.

Research indicates that this compound exhibits its biological effects primarily through interactions with specific cellular pathways:

- CCR5 Modulation : The compound has been identified as a modulator of the CCR5 receptor, which plays a crucial role in cell signaling and migration. In studies involving colorectal cancer cell lines (e.g., SW620), it was observed that the compound significantly reduced cellular proliferation and induced apoptosis by arresting cells in the G0/G1 phase of the cell cycle .

- Inhibition of Metastasis : The ability of this compound to inhibit CCR5 expression suggests potential applications in preventing metastasis in cancer patients. This was evidenced by decreased cellular migration observed in vitro following treatment with the compound .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the efficacy of this compound:

Case Studies

In one notable study, compounds structurally similar to this compound were tested for their effects on colorectal cancer cells. The results highlighted that while some compounds exhibited agonistic effects at CCR5 receptors, others demonstrated antagonistic properties akin to MVC, thus providing insights into their potential as therapeutic agents .

Pharmacological Implications

The modulation of CCR5 by this compound opens avenues for its use not only in oncology but also in treating conditions associated with chronic inflammation and immune response dysregulation. The compound’s ability to interfere with chemokine signaling pathways could be pivotal in developing treatments for diseases such as HIV and certain autoimmune disorders .

Propiedades

IUPAC Name |

N-(2-methylsulfonylphenyl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c1-23(21,22)16-5-3-2-4-15(16)19-17(20)18-9-12-6-13(10-18)8-14(7-12)11-18/h2-5,12-14H,6-11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWUBSGXCQREGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1NC(=O)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.